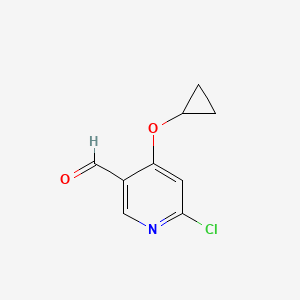

6-Chloro-4-cyclopropoxynicotinaldehyde

Description

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

6-chloro-4-cyclopropyloxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H8ClNO2/c10-9-3-8(13-7-1-2-7)6(5-12)4-11-9/h3-5,7H,1-2H2 |

InChI Key |

AMISSJZSBPSEHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=NC=C2C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Substitution of Chloro with Cyclopropoxy

Pyridine rings are electron-deficient, making nucleophilic substitution challenging unless activated. In 6-chloro-4-(methylamino)nicotinaldehyde, the methylamino group at position 4 enhances ring activation, facilitating substitution. Analogously, introducing a cyclopropoxy group at position 4 could leverage:

- Direct displacement : Using cyclopropoxide ions under high-temperature conditions.

- Catalytic coupling : Transition metal-mediated reactions (e.g., Ullmann coupling) with cyclopropanol.

Example Protocol (adapted from):

- Start with 6-chloro-4-aminonicotinaldehyde.

- Convert the amino group to a better leaving group (e.g., via diazotization).

- React with cyclopropanol in the presence of a copper catalyst at 80–120°C.

Challenges :

- Competing side reactions due to the aldehyde’s sensitivity to strong bases.

- Low yields if the leaving group is insufficiently activated.

Oxidation Strategies for Aldehyde Formation

Methyl Group Oxidation

In 2-chloro-4-methyl-5-nitropyridine, chromium trioxide (CrO₃) in sulfuric acid oxidizes methyl to carboxylic acid. For aldehyde synthesis, milder conditions are required:

- Mn(OAc)₃-mediated oxidation : Converts methyl to aldehyde without over-oxidation.

- Swern oxidation : Uses oxalyl chloride and dimethyl sulfide for controlled oxidation.

Data Comparison :

| Substrate | Oxidizing Agent | Yield | Conditions |

|---|---|---|---|

| 2-Chloro-4-methylpyridine | CrO₃/H₂SO₄ | 75% | 0°C → RT, 13h |

| Hypothetical 4-methyl precursor | Mn(OAc)₃ | ~60%* | 0°C, 2h (anhydrous) |

*Extrapolated from analogous reactions.

Direct Formylation

The Vilsmeier-Haack reaction introduces formyl groups via electrophilic aromatic substitution. For 6-chloropyridine derivatives:

- Activate the ring with a directing group (e.g., methoxy or amino).

- Treat with POCl₃ and DMF to install the aldehyde.

Limitations :

- Requires ortho/para-directing groups, complicating regioselectivity.

- Harsh conditions may degrade cyclopropoxy groups.

Cyclopropoxy Group Introduction via Williamson Ether Synthesis

Williamson ether synthesis couples alkoxide ions with alkyl halides. For aromatic systems:

- Generate a 4-hydroxynicotinaldehyde intermediate.

- Deprotonate with a strong base (e.g., NaH).

- React with cyclopropyl bromide.

- Composite solvents (e.g., dimethylformamide) improve solubility.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Yield Considerations :

- Steric hindrance from cyclopropane may reduce efficiency (~50–70% expected).

- Side products include O-alkylated derivatives.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

- Synthesize 6-chloro-4-hydroxynicotinaldehyde via formylation of 4-hydroxypyridine.

- Perform Williamson ether synthesis with cyclopropyl bromide.

Advantages : Straightforward if hydroxypyridine precursors are accessible.

Disadvantages : Low yields in formylation steps.

Route 2: Late-Stage Oxidation

- Prepare 6-chloro-4-cyclopropoxynicotinalcohol via nucleophilic substitution.

- Oxidize the alcohol to aldehyde using Mn(OAc)₃.

Advantages : Avoids sensitive aldehyde groups during substitution.

Disadvantages : Requires alcohol stability under reaction conditions.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

Oxidation: 6-Chloro-4-cyclopropoxynicotinic acid.

Reduction: 6-Chloro-4-cyclopropoxynicotinalcohol.

Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-cyclopropoxynicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Nicotinaldehyde Derivatives

| Compound Name | CAS Number | Substituents (Position 4) | Substituents (Position 6) | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Key Features |

|---|---|---|---|---|---|---|---|---|

| 6-Chloro-4-methoxynicotinaldehyde | 1256823-05-8 | Methoxy | Chlorine | 185.6 (estimated) | ~1.5 | 3 | 2 | Higher polarity due to methoxy group |

| 4-Bromo-6-chloronicotinaldehyde | 1060805-64-2 | Bromine | Chlorine | 220.45 | 2.0 | 2 | 1 | Increased halogen bulk |

| 6-Chloro-4-(ethylamino)nicotinaldehyde | 959163-01-0 | Ethylamino | Chlorine | 198.6 (estimated) | ~1.2 | 3 | 3 | Basic nitrogen enhances solubility |

| 4-Amino-6-chloronicotinaldehyde | 42373-30-8 | Amino | Chlorine | 172.6 (estimated) | ~0.8 | 3 | 1 | High reactivity due to amino group |

Substituent Effects on Lipophilicity and Solubility

- 6-Chloro-4-methoxynicotinaldehyde : The methoxy group (electron-donating) reduces lipophilicity (lower XLogP3 ~1.5 vs. cyclopropoxy’s estimated ~2.2) and enhances water solubility compared to the cyclopropoxy analog .

- 6-Chloro-4-(ethylamino)nicotinaldehyde: The ethylamino group introduces a basic nitrogen, increasing hydrogen bonding capacity and solubility in acidic environments. However, the additional rotatable bond (3 vs. 1 in the cyclopropoxy analog) may reduce metabolic stability .

- 4-Amino-6-chloronicotinaldehyde: The amino group significantly lowers XLogP3 (~0.8) and enhances solubility but may increase susceptibility to oxidation or nucleophilic reactions .

Electronic and Steric Effects

- Cyclopropoxy vs. In contrast, the methoxy group’s smaller size allows faster substitution or elimination reactions .

- Cyclopropoxy vs. Ethylamino: The ethylamino group’s lone pair on nitrogen alters electronic distribution, making the pyridine ring more electron-rich. This could enhance reactivity in electrophilic substitution reactions compared to the electron-withdrawing cyclopropoxy group .

Stability and Reactivity

- Halogenated Derivatives (e.g., 4-Bromo-6-chloronicotinaldehyde) : Bromine’s lower electronegativity compared to chlorine may lead to weaker C-Br bonds, increasing susceptibility to nucleophilic substitution. This contrasts with the cyclopropoxy analog, where the ether linkage is more stable under basic conditions .

- Amino-Substituted Analogs (e.g., 4-Amino-6-chloronicotinaldehyde): The amino group’s nucleophilicity makes these compounds prone to Schiff base formation with the aldehyde group, necessitating careful storage conditions. Cyclopropoxy derivatives lack this reactivity, offering better stability .

Q & A

Q. Advanced: How can reaction conditions be optimized to address low yields in cyclopropoxy group introduction?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Temperature Control: Lowering reaction temperatures to reduce decomposition (e.g., 0–25°C).

- Catalyst Screening: Testing Pd(OAc)₂ or CuI for improved regioselectivity .

- Solvent Effects: Switching to THF or DCE to enhance nucleophilicity.

- Additives: Using phase-transfer catalysts like TBAB to improve interfacial reactivity.

Validate optimization via kinetic studies and DFT calculations to model transition states .

Basic: Which spectroscopic techniques are most effective for characterizing 6-Chloro-4-cyclopropoxynicotinaldehyde?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies chlorine-induced deshielding in the nicotinaldehyde ring and cyclopropoxy protons (δ 1.0–1.5 ppm for cyclopropane CH₂).

- IR: Stretching frequencies at ~1700 cm⁻¹ (aldehyde C=O) and ~1250 cm⁻¹ (C-O-C of cyclopropoxy) confirm functional groups.

- Mass Spectrometry: High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragments like [C₅H₃ClO]⁺.

Q. Advanced: How to resolve ambiguities in NMR data caused by conformational flexibility?

Methodological Answer:

- Variable-Temperature NMR: Cool samples to –40°C to slow ring puckering in the cyclopropoxy group.

- 2D NMR: Use NOESY or COSY to correlate protons across the aldehyde and cyclopropane moieties.

- Computational Support: Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-31G(d)) to assign ambiguous signals .

Basic: How to model the electronic structure of 6-Chloro-4-cyclopropoxynicotinaldehyde using DFT?

Methodological Answer:

- Functional Selection: B3LYP or B3-P86 hybrid functionals balance accuracy and computational cost for organic systems .

- Basis Sets: 6-31G(d,p) for geometry optimization; 6-311+G(df,p) for vibrational frequencies.

- Key Outputs: HOMO-LUMO gaps, Mulliken charges (to predict reactivity at Cl and aldehyde sites), and electrostatic potential maps.

Q. Advanced: How to address discrepancies between experimental and computed vibrational frequencies?

Methodological Answer:

- Scaling Factors: Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G(d)) to harmonic frequencies to match experimental fundamentals .

- Anharmonic Corrections: Use second-order perturbation theory (VPT2) for low-frequency modes (<500 cm⁻¹).

- Solvent Effects: Include implicit solvent models (e.g., PCM) if experiments are conducted in solution.

Basic: What crystallographic methods are suitable for determining the structure of 6-Chloro-4-cyclopropoxynicotinaldehyde?

Methodological Answer:

Q. Advanced: How to handle poor diffraction quality due to crystal defects?

Methodological Answer:

- Crystal Growth Optimization: Use slow evaporation in mixed solvents (e.g., hexane/EtOAc) to improve lattice packing.

- Twinned Crystals: Apply TWINABS for data integration and HKLF5 format in SHELXL for refinement .

- Complementary Techniques: Pair with PDF (pair distribution function) analysis if single crystals are unattainable.

Basic: What are key considerations in designing biological activity assays for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with known interactions with chlorinated heterocycles (e.g., kinases or cytochrome P450).

- Assay Conditions: Use PBS (pH 7.4) for solubility and include DMSO controls (<1% v/v).

- Dose-Response Curves: Test concentrations from 1 nM–100 µM; calculate IC₅₀ using nonlinear regression.

Q. Advanced: How to interpret conflicting bioassay results across cell lines?

Methodological Answer:

- Metabolic Stability: Assess compound degradation via LC-MS in cell lysates.

- Off-Target Profiling: Use kinome-wide screening or proteomics to identify unintended interactions.

- MD Simulations: Model ligand-receptor binding dynamics (AMBER or GROMACS) to explain cell-specific efficacy .

Table 1: Recommended DFT Parameters for Electronic Structure Analysis

| Property | Functional | Basis Set | Scaling Factor (IR) |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G(d,p) | N/A |

| Vibrational Frequencies | B3-P86 | 6-311+G(df,p) | 0.961 |

| HOMO-LUMO Gap | B3LYP | 6-311G(df,p) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.